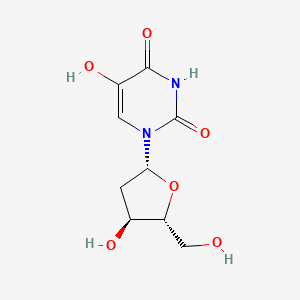
5-Hydroxy-2'-deoxyuridine
Vue d'ensemble
Description
5-Hydroxy-2’-deoxyuridine (5-OHdU) is a major stable oxidation product of 2’-Deoxycytidine . It can be incorporated into DNA in vitro by DNA polymerase .
Synthesis Analysis
The synthesis of 5-Hydroxy-2’-deoxyuridine involves various methods. One approach involves the use of Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase . Another method involves the conversion of 2’-deoxyuridine to 2’-deoxycytidine without temporary protecting groups .Molecular Structure Analysis
The molecular formula of 5-Hydroxy-2’-deoxyuridine is C9H12N2O6 . It has a molecular weight of 244.20100 and a density of 1.698g/cm3 .Chemical Reactions Analysis
5-Hydroxy-2’-deoxyuridine can be incorporated into DNA in vitro by DNA polymerase . It is a substrate for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase .Physical And Chemical Properties Analysis
5-Hydroxy-2’-deoxyuridine has a molecular weight of 244.20100 and a density of 1.698g/cm3 . Its exact mass is 244.07000 and it has a PSA of 124.78000 .Applications De Recherche Scientifique
Application in Biochemistry and Molecular Biology
5-Hydroxy-2’-deoxyuridine (5-OHdU)
is a major product of oxidative DNA damage with mutagenic potential . It has been identified as a substrate for several enzymes, including Escherichia coli endonuclease III , formamidopyrimidine DNA N-glycosylase (FPG) , and uracil DNA N-glycosylase .
Method of Application
The enzymes mentioned above remove 5-OHdU from DNA through different mechanisms. Endonuclease III removes 5-OHdU via a N-glycosylase/β-elimination reaction , FPG follows a N-glycosylase/β,δ-elimination reaction , and uracil N-glycosylase removes 5-OHdU by N-glycosylase action leaving behind an abasic site .
Results and Outcomes
Endonuclease III removes both lesions more efficiently than FPG, and both endonuclease III and FPG remove 5-OHdC slightly more efficiently than 5-OHdU. Uracil DNA N-glycosylase removes 5-OHdU more efficiently than the other two enzymes and has no activity on 5-OHdC even when present in great excess .
Application in Enzymatic Synthesis
5-Hydroxy-2’-deoxyuridine (5-OHdU)
is used in the enzymatic synthesis of modified nucleoside 5′-monophosphates .
Method of Application
Two nucleoside kinases, D. melanogaster deoxynucleoside kinase and B. subtilis deoxycytidine kinase , have been employed for the phosphorylation of various canonical and modified nucleosides, including 5-OHdU .
Results and Outcomes
It was determined that both kinases are suitable candidates for enzymatic nucleoside 5′-monophosphate synthesis, as the reaction yields are often in the 40–90% range . Deoxynucleoside kinase often outperforms deoxycytidine kinase and accepts a wider range of nucleoside analogues as substrates .
Safety And Hazards
When handling 5-Hydroxy-2’-deoxyuridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16)/t4-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJSURSVLVISBO-UBKIQSJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2'-deoxyuridine | |
CAS RN |
5168-36-5 | |
| Record name | 5-Hydroxy-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



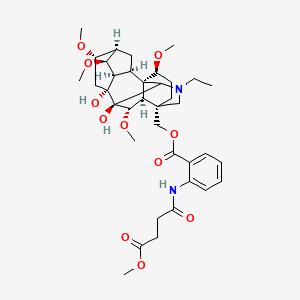
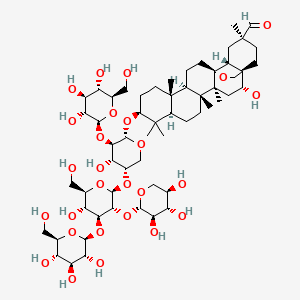
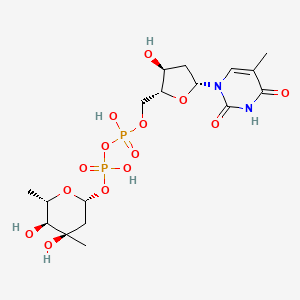
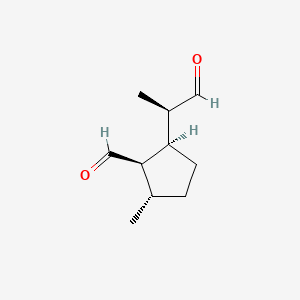
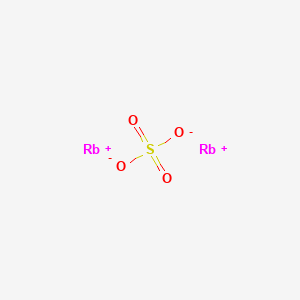
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)
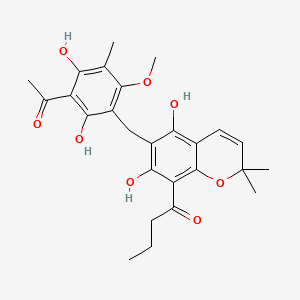

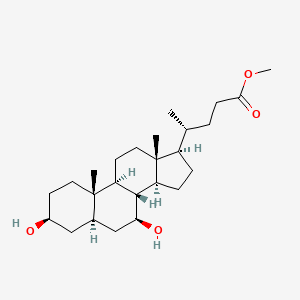
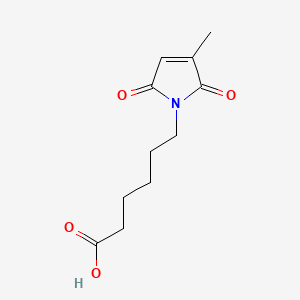
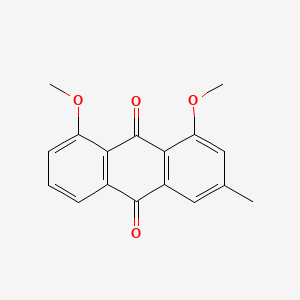
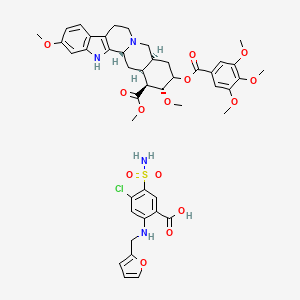
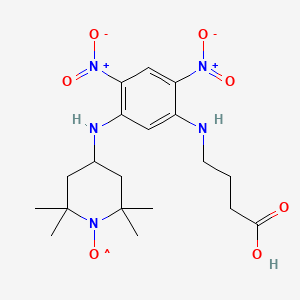
![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)